[3'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl]-methanamine
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Overview
Description
[3’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl]-methanamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, which is further linked to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of biphenyl with a trifluoromethylated aryl halide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
[3’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl]-methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The trifluoromethyl group or the methanamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions, often in the presence of catalysts or under specific temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated biphenyl ketones, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl]-methanamine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a pharmaceutical intermediate. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable precursor in drug development .
Industry
In the industrial sector, [3’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl]-methanamine is used in the production of advanced materials. Its incorporation into polymers and other materials can improve their thermal stability, chemical resistance, and mechanical properties.
Mechanism of Action
The mechanism by which [3’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl]-methanamine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can influence the electronic properties of the compound, enhancing its binding affinity to certain enzymes or receptors. This can modulate various biochemical pathways, leading to desired therapeutic or industrial outcomes .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: A pharmaceutical compound with a trifluoromethyl group, used as an antidepressant.
Celecoxib: Another pharmaceutical with a trifluoromethyl group, used as an anti-inflammatory drug.
Trifluoromethylbenzene: A simpler compound with a trifluoromethyl group attached to a benzene ring.
Uniqueness
What sets [3’-(Trifluoromethyl)[1,1’-biphenyl
Properties
IUPAC Name |
[2-[3-(trifluoromethyl)phenyl]phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N/c15-14(16,17)12-6-3-5-10(8-12)13-7-2-1-4-11(13)9-18/h1-8H,9,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HELJHEYXZQTZDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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